An In-depth Technical Guide on the Synthesis and Characterization of 4-Bromo-4'-vinylbiphenyl
An In-depth Technical Guide on the Synthesis and Characterization of 4-Bromo-4'-vinylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-4'-vinylbiphenyl, a valuable bifunctional molecule in organic synthesis and materials science. This document details established synthetic protocols, including a principal two-step pathway and alternative coupling methods, and outlines the analytical techniques used for its characterization. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using process diagrams.
Introduction
4-Bromo-4'-vinylbiphenyl is a key intermediate in the synthesis of various organic materials, including polymers and pharmacologically active compounds. Its structure, featuring a reactive vinyl group and a bromine atom on a biphenyl scaffold, allows for a wide range of chemical modifications. The vinyl group is amenable to polymerization and other addition reactions, while the bromo-substituted phenyl ring is a versatile handle for cross-coupling reactions, making it a valuable building block for the construction of complex molecular architectures.
Synthesis of 4-Bromo-4'-vinylbiphenyl
The most commonly employed synthetic route to 4-Bromo-4'-vinylbiphenyl is a two-step process starting from 4-bromobiphenyl. This involves an initial formylation reaction to introduce an aldehyde group, followed by a Wittig reaction to form the vinyl group.[1] Alternative methods, such as palladium-catalyzed cross-coupling reactions, offer direct routes to the biphenyl core with the desired functionalities.
Two-Step Synthesis via Formylation and Wittig Reaction
This primary synthetic pathway is illustrated in the workflow diagram below.
The formylation of 4-bromobiphenyl is achieved using dichloromethyl methyl ether in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄).[1]
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In a flask under a dry nitrogen atmosphere, dissolve 4-bromobiphenyl in absolute dichloromethane and cool the solution to 0°C.
-
Add titanium tetrachloride to the stirred solution.
-
Slowly add dichloromethyl methyl ether dropwise to the mixture while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
The reaction is then quenched, and the product is extracted and purified.
The aldehyde intermediate, 4-bromo-4'-formylbiphenyl, is converted to the final product via a Wittig reaction. This involves the formation of a phosphonium ylide from methyltriphenylphosphonium bromide and a strong base, which then reacts with the aldehyde.[2][3]
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Prepare the phosphonium ylide by reacting methyltriphenylphosphonium bromide with a strong base, such as potassium tert-butoxide, in an appropriate solvent under an inert atmosphere.[1][4]
-
Add a solution of 4-bromo-4'-formylbiphenyl to the ylide solution.
-
Allow the reaction to proceed, typically with stirring at room temperature.
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After the reaction is complete, the mixture is worked up to remove the triphenylphosphine oxide byproduct and isolate the crude product.
-
Purification of 4-Bromo-4'-vinylbiphenyl is typically achieved by column chromatography or recrystallization.[5]
Alternative Synthetic Routes: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic methods, such as the Suzuki-Miyaura and Heck couplings, offer alternative and often more direct routes to substituted biphenyls.
A plausible route involves the palladium-catalyzed cross-coupling of a suitably substituted boronic acid or ester with a bromo-substituted partner. For instance, the reaction of 4-bromophenylboronic acid with 4-bromostyrene or the coupling of 4-bromobiphenyl with a vinylboronic acid derivative can yield the target molecule.[6][7][8][9]
A general procedure for a Suzuki-Miyaura coupling involves:
-
Combining the aryl halide (or triflate), the boronic acid (or ester), a palladium catalyst, and a base in a suitable solvent.[1]
-
Heating the mixture under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or GC.
-
Cooling the reaction mixture, followed by an aqueous workup and extraction of the product with an organic solvent.
-
Purification of the product by column chromatography or recrystallization.
The Heck reaction provides another powerful method for C-C bond formation. In this context, it could involve the palladium-catalyzed reaction of 4-bromobiphenyl with a vinylating agent, such as ethylene or a vinylboronic acid.[10][11]
A typical Heck reaction protocol includes:
-
Charging a reaction vessel with the aryl halide, the alkene, a palladium catalyst, a base, and a suitable solvent.
-
Heating the reaction mixture under an inert atmosphere.
-
Monitoring the reaction progress.
-
Upon completion, cooling the mixture and performing a standard workup and purification.
Characterization of 4-Bromo-4'-vinylbiphenyl
The successful synthesis of 4-Bromo-4'-vinylbiphenyl is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Physical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₁₄H₁₁Br |
| Molecular Weight | 259.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 128-130 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.58 - 7.51 | m | Aromatic CH | ||
| 7.48 - 7.42 | m | Aromatic CH | ||
| 6.75 | dd | 17.6, 10.9 | Vinylic CH | |
| 5.80 | d | 17.6 | Vinylic CH₂ | |
| 5.29 | d | 10.9 | Vinylic CH₂ |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |
| 140.4 | Aromatic C | |
| 139.9 | Aromatic C | |
| 136.6 | Vinylic CH | |
| 136.5 | Aromatic C | |
| 132.0 | Aromatic CH | |
| 128.8 | Aromatic CH | |
| 127.4 | Aromatic CH | |
| 126.8 | Aromatic CH | |
| 121.6 | Aromatic C-Br | |
| 114.5 | Vinylic CH₂ |
| FTIR (KBr, cm⁻¹) | Assignment |
| 3030-3080 | Aromatic and Vinylic C-H stretch |
| 1628 | C=C stretch (vinyl) |
| 1595, 1485 | Aromatic C=C stretch |
| 990, 905 | =C-H bend (vinyl out-of-plane) |
| 825 | p-disubstituted benzene C-H bend |
| 1005 | C-Br stretch |
| Mass Spectrometry (EI) | m/z | Assignment |
| 258, 260 | [M]⁺ (presence of Br isotopes) | |
| 179 | [M - Br]⁺ | |
| 152 | [Biphenyl]⁺ |
Experimental Workflow for Characterization
The following diagram illustrates the typical workflow for the characterization of the synthesized 4-Bromo-4'-vinylbiphenyl.
Applications in Research and Drug Development
The dual functionality of 4-Bromo-4'-vinylbiphenyl makes it a versatile building block in several areas of chemical research and development:
-
Polymer Chemistry: The vinyl group can be readily polymerized to create functional polymers. The pendant bromo-biphenyl groups on the polymer backbone can then be further modified, for example, through Suzuki or Heck coupling reactions, to introduce a variety of functional groups.
-
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, including liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.
-
Drug Discovery: The biphenyl moiety is a common scaffold in many pharmaceutical compounds. 4-Bromo-4'-vinylbiphenyl can be used as a starting material to synthesize libraries of biphenyl derivatives for screening in drug discovery programs. The vinyl group offers a site for further functionalization or for conjugation to other molecules.
Conclusion
This technical guide has detailed the synthesis and characterization of 4-Bromo-4'-vinylbiphenyl. The established two-step synthesis via formylation and a subsequent Wittig reaction provides a reliable route to this compound. Alternative palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, represent modern and efficient alternatives. Comprehensive characterization using NMR, FTIR, and mass spectrometry is essential to confirm the structure and purity of the final product. The unique combination of a polymerizable vinyl group and a versatile bromine handle on a rigid biphenyl core makes 4-Bromo-4'-vinylbiphenyl a highly valuable compound for researchers and professionals in organic synthesis, materials science, and drug development.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. 4-Bromobiphenyl(92-66-0) 13C NMR spectrum [chemicalbook.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 11. Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
